molecular formula C4H11NO2 B2715283 4-Aminooxybutan-2-ol CAS No. 1694774-15-6

4-Aminooxybutan-2-ol

Cat. No.: B2715283
CAS No.: 1694774-15-6
M. Wt: 105.137
InChI Key: LBHXARWFQRDSPZ-UHFFFAOYSA-N
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Description

4-Aminooxybutan-2-ol is an organic compound with the molecular formula C₄H₁₁NO. It is a versatile chemical used in various fields due to its unique structure, which includes both an amino and an oxy group. This compound is known for its applications in synthetic chemistry, pharmaceuticals, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminooxybutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with hydroxylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-chlorobutan-2-ol and hydroxylamine.

    Conditions: Basic medium, often using sodium hydroxide.

    Procedure: The reactants are mixed and heated to promote the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process generally includes:

    Reactant Preparation: Purification of 4-chlorobutan-2-ol and hydroxylamine.

    Reaction: Conducted in a continuous flow reactor to maintain consistent reaction conditions.

    Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminooxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino and oxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces oximes or nitriles.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the reactants used.

Scientific Research Applications

4-Aminooxybutan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminooxybutan-2-ol involves its interaction with various molecular targets. The amino and oxy groups allow it to form hydrogen bonds and participate in nucleophilic attacks. These interactions can modulate enzyme activity, alter biochemical pathways, and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutan-2-ol: Similar structure but lacks the oxy group.

    3-Hydroxybutylamine: Contains a hydroxyl group instead of an oxy group.

    4-Amino-2-butanol: Another isomer with a different arrangement of functional groups.

Uniqueness

4-Aminooxybutan-2-ol is unique due to the presence of both an amino and an oxy group, which provides it with distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-aminooxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-4(6)2-3-7-5/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHXARWFQRDSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694774-15-6
Record name 4-(aminooxy)butan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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